molecular formula C22H33NO4 B1210960 (1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid

(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid

Número de catálogo B1210960
Peso molecular: 375.5 g/mol
Clave InChI: QNLDTXPVZPRSAM-VPSGEPSNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The first mixed agonist-antagonist analgesic to be marketed. It is an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor. (From AMA Drug Evaluations Annual, 1991, p97)

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Research by Svetlik, Tureček, and Hanuš (1988) explored the synthesis of various heterocycles, including 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene derivatives, through the Hantzsch synthesis method. This process involved condensations of specific compounds to yield these complex structures, showing the potential of the compound in synthesizing unique heterocycles (Svetlik, Tureček, & Hanuš, 1988).

Molecular Structure Studies

Soldatenkov et al. (1996) conducted a study to establish the molecular structure of a substituted 8-oxa-10-azatricyclo [7.3.1.0]tridecatetraene through x-ray crystallography. This research demonstrated the value of the compound in analyzing complex molecular structures, offering insights into their conformational details (Soldatenkov et al., 1996).

Biomass-Derived Levulinic Acid Synthesis

Jha, Naidu, and Abdelkhalik (2013) utilized a compound similar to (1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol in synthesizing tricyclic 7-oxa-2-azatricyclo compounds from renewable levulinic acid. This study highlights the use of such compounds in environmentally friendly synthesis processes (Jha, Naidu, & Abdelkhalik, 2013).

Development of Novel Compounds

The work of Banks et al. (1981) focused on developing new structures such as 6-acetyl-3,6-dimethylcyclohex-2-enyl acetate and related compounds using a similar structural framework. This research contributes to the development of novel compounds with potential applications in various fields (Banks et al., 1981).

Crystal Structure Determination

Magerramov et al. (2010) detailed the crystal structure determination of a compound structurally related to (1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo, emphasizing the importance of crystallography in understanding molecular conformations and interactions (Magerramov et al., 2010).

Propiedades

Nombre del producto

(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid

Fórmula molecular

C22H33NO4

Peso molecular

375.5 g/mol

Nombre IUPAC

(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid

InChI

InChI=1S/C19H27NO.C3H6O3/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;1-2(4)3(5)6/h5-7,12,14,18,21H,8-11H2,1-4H3;2,4H,1H3,(H,5,6)/t14?,18-,19-;/m0./s1

Clave InChI

QNLDTXPVZPRSAM-VPSGEPSNSA-N

SMILES isomérico

CC1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O

SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O

SMILES canónico

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O

Sinónimos

Fortral
Hydrochloride, Pentazocine
Lactate, Pentazocine
Lexir
Pentazocine
Pentazocine Hydrochloride
Pentazocine Lactate
Talwin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid
Reactant of Route 2
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid
Reactant of Route 3
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid
Reactant of Route 4
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid
Reactant of Route 5
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid
Reactant of Route 6
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.